1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone
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Description
“1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone” is a chemical compound . It is used in various chemical reactions and has been mentioned in the context of agricultural pesticides . The compound is also related to trifluoromethyl ketones, which are valuable synthetic targets and used as synthons in the construction of fluorinated pharmacons .
Scientific Research Applications
Novel Polyimides Synthesis
1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone derivatives have been pivotal in the synthesis of novel polyimides. For instance, the creation of organosoluble, low-colored fluorinated polyimides showcases the compound's utility in producing materials with excellent thermal stability, low dielectric constants, and significant mechanical properties. These polyimides demonstrate potential applications in electronics due to their solubility in polar organic solvents and outstanding thermal and mechanical properties (Chung, Tuan-Wen Tzu, & Hsiao, 2006).
Hyperbranched Polyimide for Memory Devices
The chemical's derivatives have also been employed in the development of hyperbranched polyimides for memory devices, underscoring its role in advancing materials science for electronic applications. The synthesis of ferrocene-terminated hyperbranched polyimide (HBPI-Fc) and its application in memory devices exhibits bistable electrical conductivity switching, highlighting the potential for creating more efficient electronic components (Tan, Yao, Song, Zhu, Yu, & Guan, 2017).
Catalysis and Synthesis
Further, the compound has facilitated advancements in catalysis, as illustrated by the efficient dehydrative condensation between carboxylic acids and amines catalyzed by derivatives of this compound. This catalytic activity is instrumental in the synthesis of peptides and other organic compounds, demonstrating the compound's versatility in organic synthesis (Wang, Lu, & Ishihara, 2018).
Biotechnological Applications
In biotechnology, the compound's derivatives have shown potential as catalysts for the bioreduction of ketones to chiral alcohols, a key process in the synthesis of pharmaceuticals. For example, a biocatalyst derived from Burkholderia cenocepacia showed excellent anti-Prelog's stereoselectivity for reducing this compound derivatives, pointing to its application in producing chiral intermediates for drug synthesis (Yu, Li, Lu, & Zheng, 2018).
Antimicrobial Activity
Research into the antimicrobial properties of compounds derived from this compound has led to the development of new pharmaceutical agents. These derivatives have been studied for their potential use in combating various bacterial and fungal infections, highlighting the compound's relevance in medicinal chemistry and drug development (Wanjari, 2020).
Properties
IUPAC Name |
1-[2-amino-4,6-bis(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c1-4(18)8-6(10(14,15)16)2-5(3-7(8)17)9(11,12)13/h2-3H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBCVRAJLJFLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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